7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid elongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 84413-82-1
VCID: VC20885693
InChI: InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1
SMILES: CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C
Molecular Formula: C₂₄H₄₀O₄
Molecular Weight: 392.6 g/mol

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid

CAS No.: 84413-82-1

Cat. No.: VC20885693

Molecular Formula: C₂₄H₄₀O₄

Molecular Weight: 392.6 g/mol

* For research use only. Not for human or veterinary use.

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid - 84413-82-1

Specification

Description elongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
CAS No. 84413-82-1
Molecular Formula C₂₄H₄₀O₄
Molecular Weight 392.6 g/mol
IUPAC Name (4R)-4-[(5S,7R,8R,9S,10S,12R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1
Standard InChI Key ZHCAAZIHTDCFJX-CIKBIKKZSA-N
Isomeric SMILES C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C
SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C

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